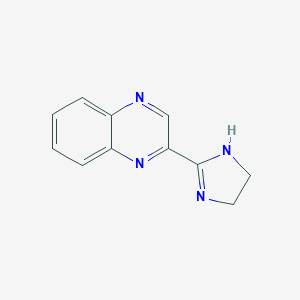

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Description

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSSFHXQKUSFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development.[1][2] This technical guide focuses on the physical and chemical properties of a specific derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. Due to the limited availability of direct experimental data for this exact molecule, this guide synthesizes information from closely related analogs and foundational principles of physical organic chemistry to provide a comprehensive profile. We will delve into the structural features, expected physicochemical parameters, and characteristic spectroscopic signatures of this compound. Furthermore, this guide will present detailed, field-proven methodologies for the experimental determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the scientific integrity of these protocols.

Introduction: The Significance of the Quinoxaline-Imidazoline Scaffold

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to possess a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The incorporation of a 4,5-dihydro-1H-imidazole (imidazoline) moiety at the 2-position of the quinoxaline ring introduces a basic, nucleophilic center, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The imidazoline ring is a common feature in many biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets. Understanding the fundamental physical and chemical properties of this compound is therefore paramount for its potential development as a drug candidate.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Chemical Structure

The chemical structure of this compound is presented below. It consists of a planar quinoxaline ring system linked to a non-planar dihydroimidazole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Expected Value/Range | Method of Estimation/Reference |

| IUPAC Name | This compound | Nomenclature rules |

| Molecular Formula | C₁₁H₁₀N₄ | Elemental composition |

| Molecular Weight | 198.23 g/mol | Calculation from atomic weights |

| Appearance | White to off-white or pale yellow crystalline solid | Analogy with similar quinoxaline derivatives |

| Melting Point | > 200 °C (with potential decomposition) | Analogy with related heterocyclic compounds |

| Boiling Point | > 400 °C (predicted, likely to decompose) | General trend for similar aromatic heterocycles |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water; insoluble in non-polar solvents (e.g., hexane). | Based on the polar nature of the molecule and presence of H-bond donors/acceptors. |

| pKa | ~6-8 (for the imidazoline ring) | Analogy with pKa of similar 2-substituted imidazolines. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-deficient quinoxaline ring and the nucleophilic imidazoline moiety.

Basicity and Protonation

The imidazoline ring contains two nitrogen atoms, with the sp²-hybridized imine nitrogen being the most basic center. Protonation is expected to occur readily at this position, forming a resonance-stabilized imidazolinium cation. This basicity is a key determinant of the compound's solubility in acidic aqueous solutions and its potential interactions with acidic residues in biological macromolecules.

Reactivity of the Quinoxaline Ring

The quinoxaline ring system is generally electron-deficient due to the presence of the two nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens. However, the electron-donating nature of the imidazoline substituent may modulate this reactivity.

Stability and Storage

Quinoxaline derivatives are generally stable under standard laboratory conditions.[1] However, prolonged exposure to strong acids or bases, high temperatures, and intense light should be avoided to prevent potential degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at a cool and dry place.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Based on data from the closely related compound 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine[3], the following spectroscopic characteristics are anticipated for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

-

Quinoxaline Protons: The aromatic protons on the quinoxaline ring will appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific substitution and the electronic environment.

-

Imidazoline Protons: The methylene (CH₂) protons of the imidazoline ring are expected to appear as a multiplet or two distinct multiplets in the range of δ 3.0 to 4.0 ppm.[3]

-

NH Protons: The NH protons of the imidazoline ring will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number and types of carbon atoms present.

-

Quinoxaline Carbons: The aromatic carbons of the quinoxaline ring will resonate in the region of δ 120 to 150 ppm.

-

Imidazoline Carbons: The methylene (CH₂) carbons of the imidazoline ring are expected to appear in the range of δ 40 to 55 ppm.[3] The quaternary carbon of the C=N bond will be significantly downfield, likely above δ 160 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present.

-

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the imidazoline ring.[3]

-

C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ for the C=N stretching of the imidazoline and quinoxaline rings.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₁₀N₄), the expected monoisotopic mass is 198.0905 g/mol . The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 198 or 199, respectively.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following are detailed, self-validating protocols for the experimental determination of the key physical and chemical properties of this compound.

Synthesis and Purification

A plausible synthetic route involves the condensation of quinoxaline-2-carbonitrile with ethylenediamine.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoxaline-2-carbonitrile (1 equivalent) in an appropriate solvent (e.g., absolute ethanol).

-

Addition of Reagent: Add ethylenediamine (1.1 equivalents) to the solution. A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) or a base can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound.

Protocol:

-

Sample Preparation: Place a small amount of the dried, purified compound into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus.

-

Observation: Record the temperature at which the substance starts to melt and the temperature at which it is completely molten.

Solubility Assessment

Rationale: Understanding the solubility profile is essential for formulation development and for designing biological assays.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Measurement: Add a small, known amount of the compound (e.g., 1 mg) to a known volume of each solvent (e.g., 1 mL) at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect for dissolution. If the compound dissolves, add more solute until saturation is reached to quantify the solubility.

pKa Determination by Potentiometric Titration

Rationale: The pKa value is critical for predicting the ionization state of the molecule at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a dilute solution of the compound of known concentration in a co-solvent system (e.g., 50% aqueous methanol) to ensure solubility.

-

Titration: Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

-

pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its expected physical and chemical properties, drawing upon data from closely related structures and established chemical principles. The detailed experimental protocols offer a robust framework for researchers to validate these properties and further explore the potential of this interesting molecule. The synthesis of this compound and the experimental verification of its properties will be a valuable contribution to the field of medicinal chemistry.

References

-

Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, January 20). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Retrieved from [Link]

-

Cunico, W., et al. (2007). 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Johns Hopkins University. (2023, January 1). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Retrieved from [Link]

-

Głowacka, I. E., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. National Center for Biotechnology Information. Retrieved from [Link]

-

mtieat. (2023, January 5). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

-

ResearchGate. (2000, November). 7-Chloro-4,5-dihydro-8-(1,2,4-triazol-4-yl)- 4-oxo-1,2,4-triazolo[1,5- a ]quinoxaline-2- carboxylates as Novel Highly Selective AMPA Receptor Antagonists | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinoxalin-6-amine. PubChem. Retrieved from [Link]

-

ResearchGate. (2021, December 9). (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Retrieved from [Link]

-

ResearchGate. (2015, December). (PDF) 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-methyl-3-phenyl-1,3-dihydro-2H-imidazo[4,5-b]quinoxaline-2-thione. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 18). [4][5][6]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, December 17). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry. In the absence of a complete, published dataset for this specific molecule, this document synthesizes established analytical principles and data from closely related analogs to present a robust, predictive guide. We will detail a logical workflow encompassing synthesis and multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind experimental choices and the interpretation of predicted data are emphasized to provide a field-proven, self-validating methodology for researchers working with novel quinoxaline derivatives.

Introduction and Rationale

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] The introduction of a 2-imidazoline substituent is a common strategy to modulate the physicochemical properties and biological activity of a core scaffold, often enhancing receptor binding or improving pharmacokinetic profiles. The precise structural confirmation of such derivatives is a critical, non-negotiable step in the drug discovery and development pipeline.

This guide establishes an authoritative, multi-faceted approach to confirm the molecular structure of this compound. Our narrative follows the logical progression from synthesis to definitive structural analysis, providing the "why" behind each methodological choice.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the title compound can be achieved via a condensation reaction, a well-established method for forming imidazoline rings from nitriles.

dot

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

-

To a solution of quinoxaline-2-carbonitrile (1.0 eq.) in toluene, add ethylenediamine (1.2 eq.).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate can be filtered, washed with cold toluene, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality: The acid catalyst protonates the nitrile nitrogen, increasing its electrophilicity and facilitating the nucleophilic attack by one of the amino groups of ethylenediamine. The subsequent intramolecular cyclization and elimination of ammonia yield the desired 2-imidazoline ring. Toluene is chosen as the solvent to allow for azeotropic removal of water, driving the reaction to completion.

Spectroscopic and Structural Analysis Workflow

A multi-technique approach is essential for unambiguous structure elucidation. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

dot

Caption: General workflow for the spectroscopic characterization of quinoxaline compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] For the title compound, we predict specific signals for both the quinoxaline and the dihydroimidazole moieties.

dot

Caption: Structure of this compound with atom numbering for NMR.

¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy will confirm the presence and connectivity of all hydrogen atoms. The aromatic protons of the quinoxaline ring are expected to appear in the downfield region (δ 7.5-9.5 ppm) due to the ring current effect.[1][2] The methylene protons of the dihydroimidazole ring will appear as a singlet, and the NH proton will likely be a broad signal.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.80 | s | 1H | H-3 | The proton at C-3 is deshielded by the adjacent nitrogen and the imidazole ring. |

| ~8.10 | m | 2H | H-5, H-8 | Protons on the benzo ring, showing characteristic aromatic coupling. |

| ~7.85 | m | 2H | H-6, H-7 | Protons on the benzo ring, showing characteristic aromatic coupling. |

| ~7.50 | br s | 1H | NH | The NH proton is exchangeable and often appears as a broad singlet. |

| ~3.80 | s | 4H | H-4', H-5' | The four methylene protons of the dihydroimidazole ring are chemically equivalent, resulting in a singlet. |

¹³C NMR Spectroscopy

Rationale: ¹³C NMR will identify all unique carbon environments within the molecule. The carbon atoms of the quinoxaline ring will be in the aromatic region, while the C-2 carbon, being part of an amidine-like system, will be significantly downfield.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162.0 | C-2' | Amidine-like carbon, highly deshielded. |

| ~150.0 | C-2 | Quinoxaline carbon attached to the substituent. |

| ~142.5 | C-8a | Quinoxaline bridgehead carbon. |

| ~141.0 | C-4a | Quinoxaline bridgehead carbon. |

| ~138.0 | C-3 | Deshielded by adjacent nitrogen. |

| ~131.0 | C-6 | Aromatic carbon. |

| ~130.0 | C-7 | Aromatic carbon. |

| ~129.5 | C-5 | Aromatic carbon. |

| ~129.0 | C-8 | Aromatic carbon. |

| ~45.0 | C-4', C-5' | Methylene carbons of the dihydroimidazole ring. |

Experimental Protocol: NMR Spectroscopy

-

Prepare a solution of the compound (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) to unambiguously assign all signals.[3]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and elemental composition of the compound, which is a fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also provide structural clues.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₀N₄

-

Molecular Weight: 198.23 g/mol

-

HRMS (ESI+): Calculated for [M+H]⁺ (C₁₁H₁₁N₄⁺): 199.0978. Found: 199.09xx.

-

Key Fragmentation Pathways: The fragmentation of quinoxaline derivatives often involves the loss of small neutral molecules like HCN.[4] For the title compound, a primary fragmentation would likely be the cleavage of the dihydroimidazole ring.

| m/z | Proposed Fragment |

| 199 | [M+H]⁺ |

| 171 | [M+H - C₂H₄]⁺ (Loss of ethylene from the imidazoline ring) |

| 130 | [Quinoxaline]⁺ |

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the full scan mass spectrum in positive ion mode.

-

Perform tandem MS (MS/MS) on the parent ion ([M+H]⁺) to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups. For the title compound, we expect to see characteristic absorptions for N-H stretching, C=N stretching, and aromatic C-H and C=C stretching.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-3100 | N-H Stretch | Amine (dihydroimidazole) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1620 | C=N Stretch | Imidazoline and Quinoxaline |

| ~1580-1450 | C=C Stretch | Aromatic Ring |

Experimental Protocol: IR Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Single-Crystal X-ray Diffraction

Rationale: While the combination of NMR, MS, and IR can provide a highly confident structure assignment, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[5] It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Parameters and Structural Features: Based on the closely related structure of 2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline, we can predict several features.[5]

-

Crystal System: Likely to be monoclinic or orthorhombic.

-

Planarity: The quinoxaline ring system will be essentially planar. The dihydroimidazole ring will likely adopt an envelope or twisted conformation. The dihedral angle between the two ring systems will be a key structural parameter.

-

Intermolecular Interactions: Hydrogen bonding involving the N-H of the imidazoline ring and one of the quinoxaline nitrogen atoms is highly probable, leading to the formation of supramolecular chains or dimers in the crystal lattice.

Experimental Protocol: X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXTL).

Conclusion

The structural elucidation of a novel compound like this compound requires a synergistic application of multiple analytical techniques. This guide outlines a robust, predictive workflow based on established chemical principles and data from analogous structures. By following this methodology—from logical synthesis to comprehensive spectroscopic analysis and, ultimately, X-ray crystallography—researchers can confidently and unambiguously determine the structure of this and related heterocyclic compounds, ensuring the scientific integrity of their work in the field of drug discovery and development.

References

-

Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4785. [Link]

-

Reddy, T. S., et al. (2012). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 2(4), 423-430. [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. [Link]

-

Jiménez, J. A., et al. (1997). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 35(4), 278-284. [Link]

-

Singh, P., et al. (2012). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 51B(10), 1431-1436. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4991. [Link]

-

Nayak, S. K., et al. (2014). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 6(5), 890-894. [Link]

-

YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Dr. Puspendra Classes. [Link]

-

Valdés-Martínez, J., et al. (2008). 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o154. [Link]

-

Labarbera, D. V., & Skibo, E. B. (2005). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Bioorganic & Medicinal Chemistry, 13(2), 387-395. [Link]

-

Klásek, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16091. [Link]

-

Chen, J., et al. (2020). Synthesis of benzo[6]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 18(30), 5872-5876. [Link]

-

Kumar, V., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3186. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Database. [Link]

-

IJRAR. (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. [Link]

-

Reddy, K. S. K., et al. (2014). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. RSC Advances, 4(68), 36203-36211. [Link]

-

Sharma, P., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of ChemTech Research, 3(4), 1769-1774. [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 27(12), 3929. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Alshorifi, F. T., et al. (2022). FTIR analysis of the quinoxaline compound. ResearchGate. [Link]

-

NIST. (n.d.). Quinoxaline. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

-

Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]

-

Kia, R., et al. (2009). 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o301. [Link]

-

ResearchGate. (n.d.). Two-step synthesis of imidazo[1,2-a]quinoxalines in metal-free condition. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. [Link]

-

Oravec, M., et al. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 23(11), 2928. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(8), 1047. [Link]

-

NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Dudeja, N., et al. (2018). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. IUCrData, 3(10), x181468. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline: Synthesis, Properties, and Therapeutic Potential

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. We will delve into its chemical identity, explore the fundamental principles and common methodologies for its synthesis, and discuss its potential as a pharmacologically active agent. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into the broader class of quinoxaline derivatives and a framework for the future investigation of this specific molecule.

Chemical Identity and Properties

CAS Number: 187753-87-3

IUPAC Name: this compound

The core structure of this molecule features a quinoxaline ring system fused to a dihydroimidazole moiety. The quinoxaline scaffold, a combination of a benzene and a pyrazine ring, is a well-established pharmacophore known for its diverse biological activities. The addition of the dihydroimidazole ring introduces unique stereochemical and electronic properties that can significantly influence its interaction with biological targets.

Table 1: Physicochemical Properties of the Quinoxaline Core

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂ | |

| Molar Mass | 130.15 g/mol | |

| Melting Point | 29–30 °C | |

| pKa | 0.56 | |

| Solubility | Soluble in water |

Synthesis of the Quinoxaline Scaffold: A Generalized Approach

To synthesize the target molecule, a plausible synthetic strategy would involve the reaction of an appropriately substituted ortho-phenylenediamine with a precursor containing the dihydroimidazole moiety and a 1,2-dicarbonyl equivalent.

Generalized Experimental Protocol for Quinoxaline Synthesis:

-

Reaction Setup: To a solution of an ortho-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Numerous modern variations of this method exist, employing different catalysts and reaction conditions to improve yields and facilitate purification.[1]

Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

Potential Pharmacological Activity and Mechanism of Action

The quinoxaline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The specific pharmacological profile of this compound has not been extensively characterized in publicly accessible literature. However, based on the known activities of related compounds, we can hypothesize potential mechanisms of action.

Potential Biological Targets:

-

Kinases: Many quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which play crucial roles in cell signaling and proliferation.[2]

-

DNA and Associated Enzymes: The planar aromatic structure of the quinoxaline ring allows for intercalation into DNA, potentially disrupting DNA replication and transcription. Some derivatives also inhibit enzymes involved in DNA metabolism, such as topoisomerases.

-

Receptors: Depending on the substitution pattern, quinoxaline derivatives can interact with a variety of cellular receptors.

The dihydroimidazole portion of the molecule is also a known pharmacophore, often found in compounds targeting adrenergic and imidazoline receptors. Therefore, this compound may exhibit a unique pharmacological profile arising from the combination of these two bioactive moieties.

Caption: Hypothesized mechanisms of action for this compound.

Future Directions and Conclusion

The compound this compound represents an intriguing yet underexplored area of medicinal chemistry. While the broader quinoxaline class has been extensively studied, this specific derivative warrants further investigation to elucidate its unique pharmacological properties.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for this compound.

-

Conducting in vitro and in vivo studies to determine its biological activity against a panel of relevant targets.

-

Elucidating the specific mechanism of action through which it exerts its effects.

-

Performing structure-activity relationship (SAR) studies to identify key structural features responsible for its activity and to guide the design of more potent and selective analogs.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. The rich pharmacology of the quinoxaline and dihydroimidazole scaffolds suggests that this compound could be a valuable lead for the development of novel therapeutic agents.

References

-

This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7570. [Link]

-

Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

- Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- Hu, Z.-Y., et al. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society, 61(12), 1335-1339.

- Sagar, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579.

- Bahekar, R. H., et al. (2007). Synthesis and antidiabetic activity of 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl) quinoxalines and quinoxalin-2-yl isothioureas. Archiv der Pharmazie, 340(7), 359-366.

- Gawad, N. M. A., et al. (2010). Synthesis of some new pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(5), 1976-1981.

- He, W., et al. (2003). Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 2: the synthesis and biological activities of RPR127963 an orally bioavailable inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(18), 3097-3100.

- Vicente, E., et al. (2008). Synthesis and structure-activity relationship of 3-phenylquinoxaline 1,4-di-N-oxide derivatives as antimalarial agents. European Journal of Medicinal Chemistry, 43(9), 1903-1910.

Sources

- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3][4] The unique structural arrangement of the quinoxaline and dihydroimidazole rings imparts specific physicochemical properties that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data and field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid quinoxaline ring system fused to a more flexible dihydroimidazole ring. This combination of aromatic and saturated moieties gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoxaline ring and the aliphatic protons of the dihydroimidazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | ~8.9 | s | - |

| H-5, H-8 | ~8.1 | m | - |

| H-6, H-7 | ~7.8 | m | - |

| N-H (imidazole) | ~7.0 (broad) | s | - |

| C-4', C-5' (CH₂) | ~4.0 | s | - |

Predicted in CDCl₃ at 400 MHz. Chemical shifts of quinoxaline protons are influenced by the substitution pattern.[5]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (C=N) | ~165 |

| C-4a, C-8a | ~142 |

| C-2 | ~145 |

| C-3 | ~143 |

| C-5, C-8 | ~130 |

| C-6, C-7 | ~129 |

| C-4', C-5' (CH₂) | ~45 |

Predicted in CDCl₃ at 100 MHz. Aromatic carbon signals can be complex and may require 2D NMR techniques for definitive assignment.[6][7]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

- The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is a good alternative for compounds with limited solubility in chloroform.

2. Instrument Setup and Data Acquisition:

- The following protocol is based on a standard 400 MHz NMR spectrometer.

- ¹H NMR:

- Tune and shim the probe to the sample.

- Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

- ¹³C NMR:

- Switch the probe to the ¹³C channel and perform tuning and shimming.

- Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

- 2D NMR (optional but recommended for full assignment):

- Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

- Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

- Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | N-H stretch (dihydroimidazole) | Medium, broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1620 | C=N stretch (imidazole and quinoxaline) | Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 | C-N stretch | Medium |

These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).[8]

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Collect a background spectrum of the empty ATR setup.

- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected exact mass for C₁₁H₁₀N₄ is approximately 198.0905 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.[9][10]

-

Major Fragmentation Pathways: The fragmentation is likely to initiate from the dihydroimidazole ring due to its higher flexibility compared to the aromatic quinoxaline system.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

1. Sample Preparation:

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

- The concentration should be low, typically around 1 mg/mL.

2. Data Acquisition (Direct Infusion):

- Introduce the sample solution into the ion source via direct infusion using a syringe pump.

- Use standard EI conditions (70 eV electron energy).

- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in EI-MS.

References

-

Crystal structure of 2-(4,5-dihydrooxazol-2-yl)quinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Novel quinoxaline derivatives: synthesis and structural studies. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023). Heterocyclic Communications. Retrieved from [Link]

-

Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and Molecular Dynamics Simulation Study. (n.d.). ResearchGate. Retrieved from [Link]

-

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2022). Molecules. Retrieved from [Link]

-

¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds. Retrieved from [Link]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules. Retrieved from [Link]

-

Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2020). Molecules. Retrieved from [Link]

-

¹H and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2002). Molecules. Retrieved from [Link]

-

Search Results - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved from [Link]

-

(a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... (n.d.). ResearchGate. Retrieved from [Link]

-

H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. (n.d.). ResearchGate. Retrieved from [Link]

-

¹H and ¹³C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. (2005). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). Molbank. Retrieved from [Link]

-

4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). Molbank. Retrieved from [Link]

-

Asymmetric Fluorinated 2,3-Bis(5-Arylthiophen-2-Yl)Quinoxalines: Synthesis and Photophysical Properties. (n.d.). ResearchGate. Retrieved from [Link]

-

2-(4-Fluorophenyl)quinoxaline. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

- 1. allsubjectjournal.com [allsubjectjournal.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mtieat.org [mtieat.org]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Quinoxaline Derivatives as Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Enzyme Inhibition

The quinoxaline motif, a bicyclic heteroaromatic compound formed from the fusion of a benzene and a pyrazine ring, represents what medicinal chemists refer to as a "privileged scaffold".[1] Its structural rigidity, synthetic tractability, and ability to form a multitude of interactions—including hydrogen bonds, pi-pi stacking, and hydrophobic interactions—make it a versatile framework for the design of potent and selective enzyme inhibitors.[1] Quinoxaline derivatives have emerged as a significant class of chemotherapeutic agents, demonstrating efficacy against a wide range of biological targets.[2] Their applications span from anticancer agents targeting protein kinases and topoisomerases to antiviral and antimicrobial therapies.[1][2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a practical, field-proven framework for determining the mechanism of action (MoA) of novel quinoxaline-based enzyme inhibitors. As a Senior Application Scientist, the emphasis here is not just on what to do, but why specific experimental choices are made, how to ensure data integrity, and how to synthesize findings from disparate techniques into a cohesive mechanistic narrative.

Chapter 1: Foundational Principles of Enzyme Inhibition Mechanisms

Before delving into experimental design, a firm grasp of the fundamental modes of reversible enzyme inhibition is critical. The type of inhibition dictates how a compound will behave in a biological system, particularly in response to varying substrate concentrations. Understanding these differences is the first step in designing decisive experiments.

There are three primary modes of reversible inhibition, each with a unique kinetic signature:

-

Competitive Inhibition: The inhibitor and the natural substrate compete for the same binding site—the enzyme's active site. The inhibitor's binding is mutually exclusive to the substrate's. Kinetically, this manifests as an increase in the apparent Michaelis constant (Kₘ), with no change in the maximum velocity (Vₘₐₓ). High concentrations of substrate can outcompete the inhibitor and restore the enzyme's maximal activity.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[3] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this case, Vₘₐₓ is decreased, but Kₘ remains unchanged. The inhibitor's effect cannot be overcome by increasing substrate concentration.

-

Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. This mode of inhibition is most effective at high substrate concentrations when more ES complex is present. Kinetically, both Vₘₐₓ and Kₘ are reduced.

These distinct kinetic profiles are the key to their experimental differentiation, as will be detailed in Chapter 3.

Caption: Fundamental modes of reversible enzyme inhibition.

Chapter 2: The Investigator's Toolkit: A Multi-pronged Approach to MoA Determination

No single experiment can definitively elucidate an inhibitor's mechanism of action. A robust MoA study integrates data from biochemical, biophysical, and computational methods. This "triangulation" of evidence provides the necessary confidence for advancing a compound in the drug discovery pipeline.

Caption: A workflow for integrating multiple techniques for MoA determination.

Biochemical Assays: The Foundation of Mechanistic Insight

Enzyme kinetics assays are the bedrock of MoA studies.[4] They measure the rate of an enzyme-catalyzed reaction and how that rate is affected by an inhibitor. The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Key Experimental Choices & Rationale:

-

Substrate Concentration: To screen for competitive inhibitors, it is crucial to run the assay with a substrate concentration at or below its Kₘ value.[4] This ensures that the assay is sensitive to inhibitors that compete with the substrate. At high substrate concentrations, a competitive inhibitor's potency will be underestimated.

-

Initial Velocity: All kinetic measurements must be taken during the "initial velocity" phase of the reaction, where less than 10-15% of the substrate has been consumed.[4] This ensures that the reaction rate is linear and not limited by substrate depletion or product inhibition.

-

Controls are Non-Negotiable: A self-validating protocol requires meticulous controls. This includes a "no inhibitor" control to establish the maximal enzyme activity and a "no enzyme" or "fully inhibited" control to define the baseline signal.[5]

Biophysical Assays: Confirming Direct Interaction

While kinetic assays reveal how an inhibitor affects an enzyme's function, they do not directly prove physical binding. Biophysical techniques are essential for confirming a direct interaction and for characterizing its thermodynamics.

Isothermal Titration Calorimetry (ITC): The Gold Standard ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6] By titrating the inhibitor into a solution containing the enzyme, one can directly determine the binding affinity (Kₐ, or its inverse, the dissociation constant Kₐ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[7] This thermodynamic signature provides deep insight into the forces driving the binding event. ITC has the distinct advantage of being a label-free, in-solution technique, requiring no modification of the reactants.[8]

Computational Modeling: Visualizing the Interaction

Computational methods, particularly molecular docking, provide a structural hypothesis for how a quinoxaline derivative binds to its target enzyme.[9] This is invaluable for rationalizing structure-activity relationships (SAR) and for guiding the design of more potent and selective analogs.

The Logic of Docking: The process involves computationally placing the inhibitor (ligand) into the binding site of the enzyme (receptor) in various orientations and conformations.[10] A scoring function then ranks these poses based on their predicted binding affinity.[10] A successful docking study can reveal:

-

The likely binding mode of the inhibitor.

-

Key amino acid residues involved in the interaction.

-

Specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the enzyme-inhibitor complex.

Chapter 3: Case Studies: Quinoxaline Inhibitors in Action

This chapter will apply the principles from the preceding sections to two major classes of enzymes targeted by quinoxaline derivatives: Protein Kinases and DNA Topoisomerases.

Case Study 1: Quinoxaline Derivatives as ATP-Competitive Kinase Inhibitors

Protein kinases are a major class of drug targets, and many quinoxaline derivatives have been developed as ATP-competitive inhibitors.[11] This means they bind to the kinase's active site, directly competing with the endogenous substrate, ATP.

A prime example is the inhibition of Apoptosis signal-regulating kinase 1 (ASK1), a key factor in inflammatory and fibrotic diseases.[12] Several quinoxaline-based compounds, such as GS-4997, have been developed as potent ASK1 inhibitors.[12]

Illustrative Data:

| Compound | Target | IC₅₀ (nM) |

| GS-4997 | ASK1 | 16 |

| MSC2032964A | ASK1 | 93 |

| Compound 26e | ASK1 | 30.17 |

Data sourced from a study on ASK1 inhibitors.[12]

Experimental Protocol: Determining the Mode of Kinase Inhibition

This protocol outlines the steps to determine if a quinoxaline derivative is an ATP-competitive inhibitor of a target kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the quinoxaline inhibitor in 100% DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of the inhibitor in assay buffer. It is critical to keep the final DMSO concentration constant across all wells (typically ≤1%).

-

Prepare the kinase and its peptide substrate in assay buffer.

-

Prepare ATP at various concentrations (e.g., from 0.25 × Kₘ to 10 × Kₘ).

-

-

Assay Procedure (e.g., using a luminescence-based ATP detection kit):

-

Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

-

Add 10 µL of the kinase/peptide substrate mix to all wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes), ensuring it remains within the initial velocity phase.

-

Stop the reaction by adding 25 µL of an ATP detection reagent (which simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP).

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the reaction velocity (or signal) against the ATP concentration.

-

Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ at each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). For a competitive inhibitor, the lines will intersect on the y-axis, indicating no change in Vₘₐₓ but an increase in Kₘ with increasing inhibitor concentration.

-

Case Study 2: Quinoxalines as Topoisomerase II Inhibitors and DNA Intercalators

DNA topoisomerase II (Topo II) is a crucial enzyme that manages DNA topology during replication and transcription.[2] It is a validated target for anticancer drugs. Some quinoxaline derivatives function as dual Topo II inhibitors and DNA intercalators, meaning they both obstruct the enzyme's function and insert themselves between the base pairs of the DNA helix.[13][14]

Illustrative Data:

| Compound | Topo II IC₅₀ (µM) | DNA Binding IC₅₀ (µM) |

| Doxorubicin | 0.94 | 31.24 |

| Compound 7e | 0.89 | 29.06 |

| Compound 7c | 0.94 | 31.24 |

Data for novel triazoloquinoxaline derivatives.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay determines if a compound can inhibit the ability of Topo II to relax supercoiled DNA.[15]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

Prepare supercoiled plasmid DNA (e.g., pBR322) at a concentration of ~20 µg/mL.

-

Prepare the quinoxaline inhibitor at various concentrations in the assay buffer (maintaining a constant DMSO concentration).

-

Dilute human Topo II enzyme in the assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the inhibitor (or vehicle control).

-

Add the Topo II enzyme to initiate the reaction. The final reaction volume is typically 20 µL.[16]

-

Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of proteinase K (20 mg/mL) and incubating for another 30 minutes at 37°C to digest the enzyme.[17]

-

Add 3 µL of 6x DNA loading dye to each reaction.

-

-

Agarose Gel Electrophoresis:

-

Load the entire reaction mixture into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

-

Visualize the DNA bands under UV light.[15]

-

-

Data Interpretation:

-

The "no enzyme" control will show only the fast-migrating supercoiled DNA band.

-

The "enzyme + vehicle" control will show a slower-migrating relaxed DNA band.

-

Effective inhibitors will show a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

Conclusion and Future Perspectives

The quinoxaline scaffold remains a highly fruitful starting point for the development of novel enzyme inhibitors. A rigorous and multi-faceted approach to determining their mechanism of action is not an academic exercise; it is a critical component of successful drug discovery. By integrating robust biochemical kinetics, direct biophysical binding confirmation, and insightful computational modeling, researchers can build a comprehensive and compelling case for their lead compounds. This detailed mechanistic understanding is essential for optimizing potency, improving selectivity, and ultimately, translating a promising molecule from the bench to the clinic.

References

-

Saeed, A., Abbas, N., & Flörke, U. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. Revisita CENIC Ciencias Químicas, 45. [Link]

-

Gaspard, F., & Waksman, G. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Methods in Molecular Biology, 2119, 137-155. [Link]

-

Fernandez-Recio, J., & Sancho, J. (2020). Docking-based identification of small-molecule binding sites at protein–protein interfaces. Current Opinion in Structural Biology, 65, 1-8. [Link]

-

Abdel-Aziem, A., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(49), 34581-34601. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339463. [Link]

-

Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

-

Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2021). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. Bioorganic Chemistry, 114, 105123. [Link]

-

van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. [Link]

-

Abdel-Aziem, A., et al. (2024). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Chemistry & Biodiversity, e202400325. [Link]

-

LibreTexts Chemistry. (2022). 2.5: Enzyme Kinetics and Inhibition. [Link]

-

Ghorab, M. M., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 118-129. [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Pommier, Y., et al. (2018). Topoisomerase Assays. Current Protocols in Pharmacology, 82(1), e43. [Link]

-

LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. [Link]

-

Al-Shakankery, M. N., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(11), 5899. [Link]

-

Le, A. T. (2015). How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have?. ResearchGate. [Link]

-

Al-Khafaji, K., et al. (2022). The Discovery of Small Allosteric and Active Site Inhibitors of the SARS-CoV-2 Main Protease via Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences, 23(20), 12185. [Link]

-

Ghorab, M. M., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science Publishers. [Link]

-

Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

-

PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics. [Link]

-

Ulu, A., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14211-14215. [Link]

-

Sultan, S., et al. (2018). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. In Docking Studies - An Overview. IntechOpen. [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

-

Shahin, R., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2772. [Link]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benthamscience.com [benthamscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. One moment, please... [topogen.com]

The Ascendant Role of 2-Substituted Quinoxalines: A Technical Guide to Synthesis and Applications

Foreword: The Quinoxaline Core - A Privileged Scaffold in Modern Chemistry

The quinoxaline motif, a heterocyclic system comprising a benzene ring fused to a pyrazine ring, represents a cornerstone in the architecture of functional organic molecules.[1][2][3][4] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, imparts a unique electronic character that has been exploited across a remarkable spectrum of scientific disciplines. Among the various substituted quinoxalines, those functionalized at the 2-position have garnered significant attention, serving as pivotal intermediates and core structures in medicinal chemistry, materials science, and catalysis.[5][6][7] This technical guide offers a comprehensive exploration of the synthesis and applications of 2-substituted quinoxalines, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of this versatile molecular scaffold.

I. Strategic Synthesis of 2-Substituted Quinoxalines: A Methodological Overview

The synthetic approaches to 2-substituted quinoxalines are diverse, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of method is often dictated by the desired substitution pattern, substrate availability, and the need for regioselectivity.

Classical Condensation Strategies: The Foundation of Quinoxaline Synthesis

The most traditional and widely employed method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] This robust reaction typically proceeds under acidic or thermal conditions and offers a straightforward route to a variety of substituted quinoxalines. For the synthesis of 2-substituted quinoxalines, unsymmetrical 1,2-dicarbonyl compounds are utilized.

However, a significant drawback of using unsymmetrical dicarbonyls is the potential for the formation of regioisomers. To circumvent this, modern variations of this classical approach have been developed, employing milder reaction conditions and catalysts to enhance regioselectivity.[7][10][11]

Modern Synthetic Methodologies: Expanding the Chemical Space

Recent years have witnessed a surge in the development of novel and more efficient methods for the synthesis of 2-substituted quinoxalines. These contemporary strategies often offer improved yields, greater functional group tolerance, and access to a broader range of derivatives.

1.2.1 Transition-Metal-Free Approaches:

In line with the principles of green chemistry, several transition-metal-free synthetic routes have emerged.[12] These methods often utilize readily available starting materials and environmentally benign catalysts. One notable example is the reaction of o-diisocyanoarenes with organic diselenides or thiols under visible-light irradiation, which provides access to 2,3-bis(selanyl)quinoxalines and 2-thiolated quinoxaline derivatives.[1][12]

1.2.2 One-Pot and Multicomponent Reactions:

One-pot and multicomponent reactions have gained prominence due to their operational simplicity and efficiency.[1][9] For instance, the iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols offers an atom-economical and environmentally friendly alternative to traditional methods.[13] This approach avoids the need for external redox reagents and generates water as the sole byproduct.

1.2.3 Green Synthetic Strategies:

The principles of green chemistry have been increasingly applied to quinoxaline synthesis, focusing on the use of eco-friendly solvents, catalysts, and energy sources.[1][3][14][15] Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the condensation of o-phenylenediamine with various dicarbonyl precursors.[3][15]

Caption: General synthetic workflow for 2-substituted quinoxalines.

II. Applications of 2-Substituted Quinoxalines: From Medicine to Materials

The unique structural and electronic properties of 2-substituted quinoxalines have rendered them invaluable in a multitude of applications.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The quinoxaline core is a well-established pharmacophore, and its 2-substituted derivatives have demonstrated a broad spectrum of biological activities.[4][5][16][17]

2.1.1 Anticancer Activity:

Numerous 2-substituted quinoxaline derivatives have been investigated as potential anticancer agents, exhibiting efficacy against various cancer cell lines.[6][16][18][19] Their mechanisms of action are diverse and include the inhibition of key cellular targets such as topoisomerase, tyrosine kinases, and epidermal growth factor receptor (EGFR).[6][7]

Table 1: Anticancer Activity of Representative 2-Substituted Quinoxalines

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 3b (coumarin-quinoxaline hybrid) | MCF-7 (Breast Cancer) | 1.85 | Topoisomerase II and EGFR inhibition | [6] |

| 6-Bromo-3-phenylpyrido[2,3-b]pyrazine | HER2 (Breast Cancer) | -7.70 kcal/mol (Binding Energy) | Potential HER2 inhibitor | [7] |

| Indolo[2,3-b]quinoxaline hybrid (11-b) | H1N1 Influenza Virus | 0.2164 | Viral gene expression reduction | [20] |

2.1.2 Antimicrobial and Antiviral Activity:

2-Substituted quinoxalines have also shown significant promise as antimicrobial and antiviral agents.[5][14][20][21][22][23][24] Symmetrically and asymmetrically 2,3-disubstituted quinoxalines, synthesized from 2,3-dichloroquinoxaline, have displayed potent antibacterial and antifungal activity.[5][25] Furthermore, certain quinoxaline derivatives have been identified as effective inhibitors of respiratory viruses, including influenza and coronaviruses.[20][26]

Materials Science: Building Blocks for Organic Electronics